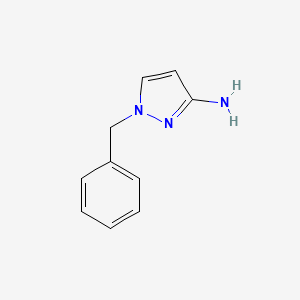

1-benzyl-1H-pyrazol-3-amine

Description

Overview of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are a cornerstone of medicinal and agricultural chemistry. nih.govglobalresearchonline.net The pyrazole nucleus is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide array of pharmacological activities. nih.govtandfonline.com Researchers have extensively studied pyrazole derivatives and have found them to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, antidepressant, and antiviral properties. nih.govglobalresearchonline.netorientjchem.org

The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives, which has led to their incorporation into numerous FDA-approved drugs. nih.gov Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil. nih.govtandfonline.com Beyond medicine, pyrazole derivatives are crucial in the agrochemical industry, forming the active components in various herbicides, insecticides, and fungicides. nih.gov The diverse applications stem from the unique chemical properties of the pyrazole ring, which can be readily functionalized to modulate its biological activity and physical properties. orientjchem.org

Significance of 1-benzyl-1H-pyrazol-3-amine as a Research Compound

This compound, with the chemical formula C₁₀H₁₁N₃, serves as a significant building block in synthetic and medicinal chemistry. sigmaaldrich.comnih.gov Its structure, featuring a pyrazole core, a primary amine group at the 3-position, and a benzyl (B1604629) group at the N1 position, makes it a versatile intermediate for creating more complex molecules. sigmaaldrich.comuni.lu The amine group provides a reactive site for further modifications, such as acylation or alkylation, allowing for the exploration of structure-activity relationships (SAR). nih.gov

The significance of this compound is often highlighted by the biological activities of its derivatives. For instance, derivatives of the 1-benzyl-pyrazol-amine scaffold have been investigated for their potential as anticancer agents by modulating pathways like mTORC1 and autophagy. nih.gov Furthermore, related structures are explored for antimicrobial and anti-inflammatory activities. ontosight.aitandfonline.com Research on derivatives synthesized from this core structure helps in the development of new therapeutic agents and functional materials. vulcanchem.com The benzyl group itself can influence properties like lipophilicity and may participate in crucial binding interactions (e.g., π-π stacking) with biological targets. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 173.21 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 21377-09-3 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | VSUXHXCLAWFAJR-UHFFFAOYSA-N | sigmaaldrich.com |

This table presents key physicochemical data for this compound.

Historical Context of Pyrazole Chemistry in Research

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first coined the term "pyrazole". globalresearchonline.netwikipedia.org Knorr's work, which led to the accidental discovery of the analgesic and antipyretic drug Antipyrine, sparked significant interest in this class of compounds. sphinxsai.com The first synthesis of the parent pyrazole ring was achieved by Buchner in 1889. globalresearchonline.net

For a long time, pyrazole derivatives were considered purely synthetic, but in 1959, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. globalresearchonline.netwikipedia.orgslideshare.net The fundamental synthesis method for substituted pyrazoles, still widely used today, is the Knorr-type reaction, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govwikipedia.org This historical foundation has paved the way for the development of a multitude of synthetic strategies and the subsequent discovery of the vast biological potential of pyrazole derivatives. nih.govsphinxsai.com

Scope and Objectives of Research on this compound

Research involving this compound primarily focuses on its utility as a foundational scaffold for the synthesis of novel compounds with potential therapeutic value. The objectives of such research are multifaceted and include:

Synthesis of Novel Derivatives: A primary goal is to use this compound as a starting material to create libraries of new, more complex molecules. This is often achieved by modifying the amine group or other parts of the molecule. researchgate.netijpsr.com

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how specific structural modifications to the this compound scaffold affect its biological activity. These studies are crucial for optimizing lead compounds to enhance potency and selectivity for a particular biological target. nih.gov

Discovery of New Biological Activities: The resulting derivatives are screened for a wide range of biological activities. Given the known properties of pyrazoles, research often targets areas such as oncology, infectious diseases, and inflammatory conditions. tandfonline.com

Development of Advanced Materials: Beyond medicine, pyrazole derivatives are used in materials science. Research may explore the incorporation of the this compound motif into ligands for catalysis or as components of functional materials like dyes. vulcanchem.com

Table 2: Investigated Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have been shown to inhibit the proliferation of cancer cells and modulate key signaling pathways. | nih.govnih.gov |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogenic strains. | nih.govorientjchem.orgtandfonline.com |

| Anti-inflammatory | Many pyrazole-based compounds can modulate inflammatory responses. | nih.govorientjchem.org |

| Antiviral | Certain pyrazoles have been identified as potential agents against viral infections. | orientjchem.org |

| Analgesic | The historical pyrazole drug Antipyrine demonstrated pain-relieving properties. | sphinxsai.com |

| Agrochemical | Used as active ingredients in herbicides, insecticides, and fungicides. | nih.gov |

This table summarizes the diverse range of biological activities reported for the broader class of pyrazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUXHXCLAWFAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363658 | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21377-09-3 | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-benzyl-1H-pyrazol-3-amine

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the pyrazole (B372694) ring and the introduction of the benzyl (B1604629) group at the N1 position. Key strategies include alkylation reactions, cyclization reactions, and one-pot multicomponent approaches.

Alkylation Reactions in Pyrazole Synthesis

N-alkylation is a fundamental transformation in pyrazole chemistry, allowing for the introduction of various substituents onto the pyrazole nitrogen atoms. rrbdavc.orgmdpi.com For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers. mdpi.com The regioselectivity of N-alkylation is often influenced by steric and electronic factors of the substituents on the pyrazole ring. mdpi.comacs.org

Commonly, N-alkylation is performed under basic conditions, where a base deprotonates the pyrazole nitrogen, followed by the addition of an alkylating agent like an alkyl halide. mdpi.com Alternative methods have been developed to avoid harsh conditions, including the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis, which provides good yields for benzylic and other alkyl groups. mdpi.comresearchgate.net Another approach involves a catalyst-free Michael reaction, which has shown high regioselectivity for N1-alkylation of various pyrazoles. acs.org

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring itself is a cornerstone of pyrazole synthesis. A classic and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. rrbdavc.orgbeilstein-journals.org This reaction proceeds via a cyclocondensation mechanism.

Other cyclization strategies include:

Reaction of α,β-unsaturated hydrazones: These compounds can undergo cyclization to form the pyrazole ring. numberanalytics.com

[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component with a two-atom component to construct the five-membered pyrazole ring. For instance, the reaction between vinylsulfonium salts and in situ generated nitrile imines yields pyrazole derivatives with high regioselectivity. organic-chemistry.org Similarly, sydnones can react with alkynes in a [3+2] cycloaddition to form polysubstituted pyrazoles. acs.org

Cascade Reactions: More complex and efficient syntheses can be achieved through cascade reactions, where multiple bond-forming events occur in a single operation. An example is the palladium/copper-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones to produce pyrazoles. rsc.org

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for pyrazole synthesis have been developed:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| (Hetero)arenes, Carboxylic acids, Hydrazine | TfOH/TFAA | Substituted pyrazoles | rsc.org |

| Ketones, Acid chlorides, Hydrazine | Lithium bases in toluene | Substituted pyrazoles | organic-chemistry.org |

| Phenyl hydrazine, Malononitrile, Aldehydes | Molecular iodine in water | Highly functionalized pyrazoles | rsc.org |

| Aldehydes, 1,3-Dicarbonyls, Diazo compounds | - | Polyfunctional pyrazoles | organic-chemistry.org |

| Arylidene malononitrile, Pyrazolone | Water Extract of Banana Peels (WEB) | Pyrano[2,3-c]pyrazoles | nih.gov |

These methods often involve the in-situ generation of key intermediates, such as 1,3-diketones, which then react further to form the pyrazole ring. rsc.orgorganic-chemistry.org The use of green chemistry principles, such as using water as a solvent and employing environmentally benign catalysts, is a growing trend in this area. rsc.orgnih.gov

Specific Synthetic Routes to this compound

A direct synthetic route to this compound has been described, highlighting a multi-step process that utilizes a phthalimide (B116566) protecting group.

A documented synthesis involves the following key steps:

Alkylation: 2-(1H-Pyrazole-3-yl)-isoindole-1,3-dione is reacted with benzyl bromide. This step introduces the benzyl group onto the N1 position of the pyrazole ring. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF).

Deprotection: The resulting N-benzylated phthalimide intermediate is then treated with hydrazine hydrate (B1144303). This step cleaves the phthalimide group, liberating the 3-amino group to yield this compound. google.com

Derivatization of this compound

The 3-amino group of this compound is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. For instance, this amine can undergo acylation reactions. One example is the reaction with benzoyl chloride to form N1-(1-benzyl-1H-pyrazol-3-yl)benzamide.

Furthermore, the core structure can be elaborated to create more complex molecules. For example, derivatives of this compound have been used as precursors in the synthesis of thiazolidin-4-ones. This involves the formation of a Schiff base by reacting the amine with a pyrazole-4-carbaldehyde, followed by cyclization with thioglycolic acid. ijpsr.com Additionally, the pyrazole scaffold itself can be further functionalized. For instance, novel 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes have been synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazones. These carbaldehydes can then be condensed with other molecules to build more complex structures like chromen-4-ones. researchgate.net

Functional Group Transformations of Pyrazolamines

The amine group at the 3-position of the pyrazole ring is a key site for chemical modification. vulcanchem.com Standard functional group transformations can be applied to this primary amine to synthesize a range of derivatives. These reactions include oxidation, reduction, and substitution. evitachem.com For instance, the amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to yield substituted amine derivatives. evitachem.com

A common precursor to the 3-amino group is a nitro group, which can be reduced to the corresponding amine. One documented method involves the reduction of a nitro-pyrazole using sodium borohydride (B1222165) in the presence of nickel(II) chloride to yield the amine. nih.gov Another approach utilizes hydrazine hydrate with an iron(III) oxide hydroxide (B78521) catalyst to achieve high yields in the reduction of a nitro group to an amine. jst.go.jp

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Nitro-pyrazole derivative | NiCl₂, NaBH₄ | Pyrazolamine | nih.gov |

| Nitro-pyrazole derivative | FeO(OH)/C, Hydrazine hydrate | Pyrazolamine | jst.go.jp |

Synthesis of Substituted Benzyl Derivatives

The synthesis of pyrazole derivatives often begins with the formation of the heterocyclic ring through the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov The benzyl group is typically introduced by reacting a pyrazole with a benzyl halide, such as benzyl bromide. nih.gov This N-alkylation step is a fundamental method for producing N-benzyl pyrazoles.

The synthesis of substituted benzyl derivatives can be achieved by starting with an appropriately substituted benzylhydrazine (B1204620) or benzyl bromide. For example, the synthesis of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine involves reacting hydrazine with a β-dicarbonyl compound, followed by modification or starting with a substituted benzyl derivative. smolecule.com Click reactions involving substituted benzyl azides have also been employed to create libraries of 1-substituted benzyl-1H-1,2,3-triazole derivatives, a strategy adaptable to pyrazole synthesis. researchgate.net

Formation of Amido and Ureido Derivatives

The 3-amino group of this compound is readily converted into amido and ureido derivatives. Amides are typically formed through the reaction of the amine with an acyl halide (such as benzoyl chloride) or a carboxylic acid activated with coupling agents. plos.org These reactions are often carried out in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. plos.org

Ureido derivatives are synthesized by reacting the pyrazolamine with an isocyanate, such as phenyl isocyanate, often in a solvent like dioxane at reflux. plos.org Alternatively, the Curtius reaction of a pyrazole-3-carbonyl azide (B81097) with an amine can yield pyrazolyl-urea derivatives. nih.gov Another method involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the amine, which then reacts with another amine to form the urea (B33335) linkage. jst.go.jp

Table 2: Synthesis of Amido and Ureido Derivatives

| Starting Amine | Reagent | Product Type | Reference |

|---|---|---|---|

| Aminopyrazole derivative | Acyl halide, Et₃N | Amide | plos.org |

| Aminopyrazole derivative | Phenyl isocyanate | Ureide | plos.org |

| 4-(hydroxymethyl)pyrazole-3-carbonyl azide | Primary amine | Pyrazolyl-urea | nih.gov |

Synthesis of Isothiourea-Containing Derivatives

The synthesis of isothiourea and related guanidine (B92328) derivatives from a primary amine like this compound can be achieved through established procedures. A common method for guanylation involves reacting an amine with an S-methylisothiourea reagent. scholaris.ca For example, N',N'-bis-Boc-S-methylisothiourea can be heated with an amine such as benzylamine (B48309) to afford the protected guanidine derivative. scholaris.ca The reaction of amines with thioureas or isothioureas is a primary method for obtaining guanidines. nih.gov Research has also been conducted on pyrazole derivatives that are coupled with a thiourea (B124793) moiety, indicating this is a viable synthetic pathway for creating novel compounds. nih.govresearchgate.net

Halogenation Reactions of Pyrazole Derivatives

The halogenation of pyrazole rings typically occurs with high regioselectivity at the C4 position. researchgate.netresearchgate.net This direct C-H halogenation can be accomplished using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), as safe and inexpensive halogenating agents. evitachem.comresearchgate.net These reactions often proceed under mild conditions, at room temperature, and may not require a catalyst. researchgate.net Solvents like carbon tetrachloride or water are commonly used. researchgate.net If the C4 position is already occupied, halogenation can occur at other positions, though it may require more forceful conditions. researchgate.net Dehydroxyhalogenation of hydroxypyrazoles using reagents like phosphorus oxychloride is another route to obtain halogenated pyrazoles. researchgate.net

Table 3: Halogenation of Pyrazoles

| Pyrazole Type | Halogenating Agent | Position of Halogenation | Reference |

|---|---|---|---|

| Unsubstituted at C4 | N-Halosuccinimide (NXS) | C4 | researchgate.netresearchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | C4 | researchgate.net |

Mechanism of Reactions involving this compound and its Derivatives

Understanding the reaction mechanisms is crucial for controlling the synthesis of complex molecules derived from this compound. Cycloaddition reactions are particularly important in heterocyclic chemistry for building fused ring systems.

Mechanistic Insights into Cycloaddition Reactions

Cycloaddition reactions are a powerful tool for generating N-heterocycles. researchgate.net The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a common pathway involving pyrazole-related structures. researchgate.netmdpi.com For instance, the reaction of nitrilimines with thioaurones proceeds via a highly regioselective [3+2] cycloaddition to form spiropyrazolines. mdpi.com

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide insights into these complex reactions. mdpi.comrsc.org In the cycloaddition of benzimidazolium ylides with alkynes, a proposed mechanism involves the initial cycloaddition followed by an opening of the imidazole (B134444) ring. plos.orgnih.gov This leads to an intermediate that can then cyclize to form various pyrrolo-fused systems. plos.org The regioselectivity of these reactions, which determines the final product structure, is influenced by factors such as intermolecular interactions between the reactants. mdpi.com In some cases, the reaction can be tuned by changing catalysts or experimental conditions to favor one product over another. rsc.orgplos.org For example, copper(I) and dirhodium(II) catalysts can lead to divergent cycloaddition pathways, producing structurally distinct products from the same starting materials. rsc.org

Mechanism of Reductive Amination

Reductive amination is a cornerstone method for the synthesis of amines, including pyrazolamines, by converting a carbonyl group into an amine via an intermediate imine or iminium ion. libretexts.orgunimi.it This process is typically accomplished in a one-pot reaction by combining a carbonyl compound, an amine, and a selective reducing agent. unimi.it

The general mechanism proceeds in two main stages:

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone) to form a carbinolamine intermediate. This intermediate then undergoes dehydration, often facilitated by a mild acid catalyst, to yield a C=N double bond, which is characteristic of an imine. If the reaction is performed with a secondary amine, or if the imine is protonated, a positively charged iminium ion is formed. libretexts.orgmasterorganicchemistry.com

Reduction: The newly formed imine or iminium ion is subsequently reduced to an amine. This step requires a reducing agent that is chemoselective, meaning it will reduce the imine/iminium ion preferentially over the starting carbonyl compound. masterorganicchemistry.com Common reagents for this purpose are hydride sources such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). unimi.itmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion). masterorganicchemistry.com

In the context of synthesizing pyrazole amines, a relevant pathway is the reductive amination of a pyrazole carbaldehyde. For instance, a precursor like 1-benzyl-1H-pyrazole-3-carbaldehyde could be reacted with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ to yield this compound. The efficiency of this transformation is heavily reliant on the choice of reducing agent and reaction conditions to prevent side reactions and ensure high yields. unimi.itmasterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes; requires careful handling due to cyanide toxicity. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting carbonyl compound if not managed carefully, often in a two-step process. masterorganicchemistry.com |

Plausible Mechanisms for Halogenation Processes

The introduction of halogen atoms onto the pyrazole ring is a critical functionalization step, as it provides a handle for further synthetic modifications such as cross-coupling reactions. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org

A plausible mechanism for this transformation, which avoids a free-radical pathway, has been proposed based on experimental evidence. beilstein-archives.org Control experiments have shown that the presence of radical inhibitors like TEMPO does not suppress the reaction, indicating an ionic mechanism is likely at play. beilstein-archives.org The solvent, dimethyl sulfoxide (B87167) (DMSO), appears to play a dual role as both the solvent and a catalyst in the process. beilstein-archives.org

The proposed mechanism unfolds as follows:

Activation of the Halogenating Agent: The oxygen atom of DMSO coordinates with the halogen atom of the N-halosuccinimide (NXS). This interaction polarizes the N-X bond, creating a more electrophilic halogen species, represented as the intermediate DMSO·X⁺. beilstein-archives.org

Electrophilic Attack: The electron-rich pyrazole ring of the aminopyrazole derivative acts as a nucleophile. The π-electrons of the ring attack the electrophilic halogen of the DMSO·X⁺ intermediate. This attack preferentially occurs at the C4 position, which is activated by the amino group at C3 (or C5). This step leads to the formation of a cationic intermediate (a sigma complex). beilstein-archives.org

Deprotonation and Product Formation: A base, likely the succinimide (B58015) anion formed in the first step or another molecule of the aminopyrazole, removes a proton from the C4 position. This restores the aromaticity of the pyrazole ring and yields the final 4-halogenated pyrazole product. The DMSO is regenerated, allowing it to participate in another catalytic cycle. beilstein-archives.org

This method provides an efficient, metal-free protocol for producing 4-halo-substituted pyrazoles under mild, room-temperature conditions. beilstein-archives.org

Table 2: Halogenation of Aminopyrazole Derivatives with N-Halosuccinimides (NXS)

| Halogenating Agent (NXS) | Halogen Introduced | Typical Conditions | General Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine (Br) | DMSO, Room Temperature | Provides 4-bromopyrazoles in moderate to excellent yields. beilstein-archives.org |

| N-Iodosuccinimide (NIS) | Iodine (I) | DMSO, Room Temperature | Yields 4-iodopyrazoles efficiently. beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | DMSO, Room Temperature | Effective for the synthesis of 4-chloropyrazoles. beilstein-archives.org |

Role of Catalysis in Synthetic Transformations

Catalysis is indispensable in the synthesis and subsequent transformation of pyrazole derivatives, enabling efficient, selective, and environmentally benign methodologies. Catalysts are employed both in the initial construction of the pyrazole core and in the post-synthesis functionalization of the heterocyclic ring.

Catalysis in Pyrazole Ring Synthesis:

The most fundamental synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. oiccpress.commdpi.com This transformation is often accelerated by catalysts.

Acid Catalysis: Solid acid catalysts such as silica-supported phosphorus pentoxide (P₂O₅·SiO₂) have been shown to be effective for this condensation, offering advantages like mild conditions, high yields, and simple workup procedures. oiccpress.com Green catalysts like ammonium chloride have also been utilized. jetir.org

Transition Metal Catalysis: Heterogeneous catalysts, such as a dioxomolybdenum complex supported on magnetite nanoparticles, have been developed for pyrazole synthesis. These catalysts are often reusable and can be easily separated from the reaction mixture, aligning with the principles of green chemistry. rsc.org

Catalysis in the Functionalization of this compound:

Once the pyrazole scaffold is formed, catalysts are crucial for introducing further chemical complexity.

Cross-Coupling Reactions: Palladium-catalyzed reactions are used to form N-aryl bonds, connecting pyrazole derivatives to other aromatic systems. organic-chemistry.org Similarly, copper-catalyzed Ullmann-type reactions can be used to couple 5-aminopyrazoles with o-halogen-substituted benzoic acids, serving as a key step in the synthesis of more complex fused heterocyclic systems like pyrazolo[3,4-b]quinolines. scispace.com

C-H Activation and Annulation: Modern synthetic methods utilize transition metals like Rhodium(III) to achieve C-H activation of the pyrazole ring. For example, the Rh(III)-catalyzed annulation of 1-benzyl-1H-pyrazol-5-amine with alkynes can be used to construct fused pyrazolo[1,5-a]quinazoline frameworks. nih.gov This approach allows for the direct formation of new rings by functionalizing existing C-H bonds, representing a highly atom-economical strategy.

Photoredox Catalysis: Innovative strategies employing visible-light photoredox catalysis have been developed for the synthesis of pyrazole derivatives. These methods can proceed under very mild conditions and enable novel reaction pathways, such as the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org

The diverse applications of catalysis, from simple acid-promoted condensations to sophisticated transition-metal-mediated C-H functionalizations, underscore its central role in modern pyrazole chemistry.

Table 3: Examples of Catalytic Transformations in Pyrazole Chemistry

| Catalyst Type | Example Catalyst | Transformation Type | Reference |

|---|---|---|---|

| Solid Acid | P₂O₅·SiO₂ | Pyrazole ring synthesis (Condensation) | oiccpress.com |

| Heterogeneous Transition Metal | Dioxomolybdenum complex on Fe₃O₄ | Pyrazole ring synthesis (Condensation) | rsc.org |

| Homogeneous Transition Metal | Rhodium(III) complexes | C-H Activation / Annulation | |

| Homogeneous Transition Metal | Palladium complexes | N-Arylation (Cross-Coupling) | organic-chemistry.org |

| Homogeneous Transition Metal | Copper salts | Ullmann-type Coupling | scispace.com |

| Photocatalyst | Visible-light photoredox catalysts | [4+1] Annulation | acs.org |

Biological and Pharmacological Activities of 1 Benzyl 1h Pyrazol 3 Amine and Its Analogs

Investigation of Antimicrobial Properties

The antimicrobial potential of pyrazole (B372694) derivatives has been a significant area of research, with studies focusing on their efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Activity

Analogs of 1-benzyl-1H-pyrazol-3-amine have demonstrated notable antibacterial properties. For instance, N-benzyl-1-propyl-1H-pyrazol-3-amine analogs have shown broad-spectrum effects. vulcanchem.com A 2024 study reported the minimum inhibitory concentrations (MIC) for structurally similar compounds against both Gram-positive and Gram-negative bacteria. vulcanchem.com Specifically, these derivatives exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus and 25.0 µg/mL against Escherichia coli. vulcanchem.com The proposed mechanism for this activity involves the benzyl (B1604629) group disrupting the microbial cell membrane, while the pyrazole ring inhibits enzymes essential for bacterial survival. vulcanchem.com

Furthermore, research on benzimidazole–pyrazole hybrids has revealed their potential as antibacterial agents. One study found that certain compounds in this class exhibited weak to moderate growth inhibitory activity against E. coli and S. aureus. nih.gov Another benzimidazole-pyrazole derivative showed a very good anti-Gram-positive profile, being as effective as chloramphenicol (B1208) against Bacillus subtilis with a MIC of 3.125 μg/mL. nih.gov

A series of 1,3-diaryl pyrazole derivatives have also been synthesized and evaluated, showing potent inhibition of several Gram-positive and Gram-negative bacterial strains with MIC values ranging from 1 to 64 μg/mL. mdpi.com Some of these compounds were also effective against multidrug-resistant clinical isolates. mdpi.com Similarly, certain 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have demonstrated antimicrobial activity against methicillin-susceptible and methicillin-resistant S. aureus with MIC values of 25.1 µM. nih.gov

Table 1: Antibacterial Activity of this compound Analogs

| Compound Class | Bacterium | MIC (µg/mL) |

|---|---|---|

| N-Benzyl-1-propyl-1H-pyrazol-amine analogs | Staphylococcus aureus | 12.5 |

| N-Benzyl-1-propyl-1H-pyrazol-amine analogs | Escherichia coli | 25.0 |

| Benzimidazole-pyrazole derivative | Bacillus subtilis | 3.125 |

| 1,3-Diaryl pyrazole derivatives | Gram-positive & Gram-negative strains | 1-64 |

| Pyrazole-dimedone hybrid (Compound 4k) | Bacillus subtilis | 8 |

Antifungal Activity

In addition to their antibacterial effects, analogs of this compound have been investigated for their antifungal properties. N-benzyl-1-propyl-1H-pyrazol-3-amine analogs have been reported to be effective against Candida albicans with a MIC of 50.0 µg/mL. vulcanchem.com

Research into benzimidazole–pyrazole compounds has also demonstrated their potential as antifungal agents. Certain derivatives have shown good inhibitory growth against Candida albicans with a MIC of 62.5 μg/mL. nih.gov Another study on benzimidazole–pyrazole hybrids found that some compounds exhibited good activity against the fungal strains Aspergillus niger and Aspergillus flavus. mdpi.com

A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested for their in vitro antifungal activity against four types of phytopathogenic fungi. nih.gov The results indicated that some of these compounds displayed notable antifungal activity. nih.gov For example, one isoxazolol pyrazole carboxylate derivative showed significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the positive control, carbendazim. nih.gov

Table 2: Antifungal Activity of this compound Analogs

| Compound Class | Fungus | MIC (µg/mL) |

|---|---|---|

| N-Benzyl-1-propyl-1H-pyrazol-amine analogs | Candida albicans | 50.0 |

| Benzimidazole-pyrazole derivative | Candida albicans | 62.5 |

| Pyrazole-dimedone hybrid (Compound 4o) | Candida albicans | 4 |

Exploration of Anticancer and Antiproliferative Activities

The pyrazole scaffold is a key feature in many compounds developed for cancer therapy, and analogs of this compound have been a particular focus of this research.

Inhibition of Kinases in Cancer Cells

One of the primary mechanisms by which pyrazole derivatives exert their anticancer effects is through the inhibition of various kinases that are crucial for cancer cell proliferation and survival. Derivatives of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been shown to act as inhibitors of tyrosine kinases, such as Bcr-Abl and c-Src. These compounds also inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor (EGF) receptor tyrosine kinases. By binding to the active site of these kinases, they prevent phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are another class of analogs that have demonstrated kinase inhibition. mdpi.comacs.org Furthermore, 3-amino-1H-pyrazole-based compounds have been developed as kinase inhibitors, with some showing high cellular potency for CDK16. A di-amino pyrazole derivative, CAN508, exhibited selective inhibition of CDK2 with an IC50 value of 0.35 μM. mdpi.com Another pyrazole-based compound, afuresertib, is a potent inhibitor of Akt1 kinase with a Ki value of 0.08 nM. nih.gov

Table 3: Kinase Inhibition by this compound Analogs

| Compound/Analog Class | Target Kinase(s) | IC50/Ki Value |

|---|---|---|

| 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | Bcr-Abl, c-Src, CDKs, EGFR | Not Specified |

| Di-amino pyrazole derivative (CAN508) | CDK2 | 0.35 µM (IC50) |

| Afuresertib (pyrazole-based) | Akt1 | 0.08 nM (Ki) |

| Compound 2 (Afuresertib analog) | Akt1 | 1.3 nM (IC50) |

Antiproliferative Activity in Specific Cancer Cell Lines (e.g., MIA PaCa-2)

The kinase-inhibiting properties of these pyrazole analogs translate to significant antiproliferative activity in various cancer cell lines. A notable example is the activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides against the pancreatic cancer cell line MIA PaCa-2. mdpi.com One compound in this series was identified with an EC50 value of 10 μM in MIA PaCa-2 cells. Further structure-activity relationship studies led to the development of compounds with submicromolar antiproliferative activity in this cell line.

Other pyrazole derivatives have also shown potent antiproliferative effects. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives exhibited significant inhibition of MIA PaCa-2, MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with GI50 values in the range of 0.13–0.7 µM. acs.org Another study reported a 1-benzyl-5-methyl-1H-pyrazol-3-amine derivative with an IC50 value of 0.15 μM against HCT116 (colon cancer) cells. researchgate.net

Table 4: Antiproliferative Activity of this compound Analogs

| Compound/Analog Class | Cancer Cell Line | IC50/EC50/GI50 Value (µM) |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Compound 1) | MIA PaCa-2 | 10 (EC50) |

| Other Pyrazole Derivative | MIA PaCa-2 | 0.5 (IC50) |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | MIA PaCa-2, MCF-7, HeLa | 0.13–0.7 (GI50) |

| 1-benzyl-5-methyl-1H-pyrazol-3-amine derivative | HCT116 | 0.15 (IC50) |

| Pyrazole derivative (Compound 21) | HCT116 | 0.39 ± 0.06 (IC50) |

| Pyrazole derivative (Compound 21) | MCF-7 | 0.46 ± 0.04 (IC50) |

Modulation of Autophagy and mTORC1 Activity

A fascinating aspect of the biological activity of this compound analogs is their ability to modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival depending on the context. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators. These compounds have been shown to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy. mdpi.com

Specifically, selected compounds from this series were found to increase autophagy at the basal level. However, they also disrupt the autophagic flux under starvation conditions by interfering with the reactivation of mTORC1 and the clearance of LC3-II, a protein marker for autophagosomes. This dual activity—increasing basal autophagy while impairing the cellular response to starvation—may provide a therapeutic advantage for targeting cancer cells that rely on autophagy for survival in nutrient-poor tumor microenvironments. Treatment of cells with one such compound at a concentration of 10 μM resulted in reduced phosphorylation of mTORC1 substrates, confirming the inhibition of this pathway.

Potential as Multifunctional Agents for Disease Treatment

The complex nature of neurodegenerative disorders like Alzheimer's disease has spurred research into multifunctional agents that can address multiple pathological targets simultaneously. Derivatives of this compound have emerged as promising candidates in this area. researchgate.netnih.gov Research has focused on designing molecules that combine antioxidant, anti-inflammatory, and enzyme-inhibiting properties. researchgate.net

For instance, a series of 1,1-dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas were developed as compounds with a dual mode of action: antioxidant activity and the ability to modulate the glutamatergic signaling system. researchgate.net Further studies on this class of compounds identified derivatives that effectively inhibit butyrylcholinesterase (BuChE) and also exhibit high antioxidant and anti-amyloid aggregation activities, key targets in Alzheimer's therapy. researchgate.net Similarly, novel multifunctional ligands based on a 1-benzylpyrrolidine-3-amine scaffold have been synthesized and shown to possess a compelling combination of activities, including BuChE inhibition, anti-aggregation properties against amyloid-beta and tau protein, free radical scavenging, and selective copper ion chelation. nih.gov These findings highlight the potential of benzyl-substituted heterocyclic compounds as a foundation for developing effective treatments for complex diseases. nih.gov

Research on Anti-inflammatory Potential

The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with several pyrazole derivatives clinically used as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has demonstrated that analogs of this compound also possess significant anti-inflammatory properties. mdpi.com In murine models, N-benzyl pyrazoles have been shown to reduce carrageenan-induced edema, with an efficacy comparable to the standard drug diclofenac. vulcanchem.com This activity is linked to the inhibition of COX-2 and a subsequent reduction in prostaglandin (B15479496) E₂ synthesis. vulcanchem.com

Various studies have synthesized and evaluated pyrazole derivatives for their anti-inflammatory effects. Pyrazolyl urea (B33335) derivatives, for example, have been identified as potent anti-inflammatory agents with the added benefit of reduced ulcerogenic liability compared to traditional NSAIDs. nih.gov One such derivative demonstrated an 80.93% inhibition in an in vivo anti-inflammatory assay. nih.gov Other research has focused on pyrazole derivatives that inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The consistent finding of anti-inflammatory activity across a wide range of pyrazole-containing structures underscores the therapeutic potential of this chemical class. nih.govmdpi.com

Antioxidant Activity Studies

Oxidative stress is a key pathological factor in many diseases, making antioxidant activity a desirable property for new therapeutic agents. Numerous studies have confirmed the antioxidant potential of this compound analogs. researchgate.netresearchgate.net These compounds have been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.gov

One study on 1,1-dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas demonstrated high antioxidant activity and an ability to inhibit lipid peroxidation in mouse brain homogenates. researchgate.net In another study, a pyrazolyl urea derivative exhibited superior antioxidant activity (75.06%) in a DPPH assay compared to the standard antioxidant butylated hydroxyanisole (BHA) (71.53%). nih.gov Furthermore, research on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (B3024157) revealed notable antioxidant capabilities, particularly in chelating ferrous ions and scavenging hydroxyl radicals. researchgate.net These findings indicate that the pyrazole scaffold, particularly when substituted with a benzyl group, contributes significantly to the molecule's ability to neutralize harmful free radicals.

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 1,1-dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas | ABTS, FRAP, Lipid Peroxidation | Demonstrated high antioxidant activity. | researchgate.net |

| Pyrazolyl urea derivative (3c) | DPPH | Showed higher activity (75.06%) than standard BHA (71.53%). | nih.gov |

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide | Ferrous Ion Chelating, Hydroxyl Radical Scavenging | Showed interesting antioxidant power. | researchgate.net |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | DPPH, Nitric Oxide, Hydroxyl Radical, H2O2 | Compounds 4c and 4e showed potent activity. | bohrium.com |

Enzyme Inhibition Studies

Kinase Inhibition (e.g., Aurora-A)

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. icr.ac.uk The 1-benzyl-1H-pyrazole structure has been identified as a key scaffold for developing potent kinase inhibitors, particularly against Aurora kinases, which are essential for cell division. icr.ac.uk

For example, introducing a 1-benzyl-1H-pyrazol-4-yl moiety into an imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. icr.ac.uk Crystallographic studies revealed that these compounds bind to the ATP-binding site of the kinase, and modifications to the benzyl group could alter the binding mode, providing a strategy for designing more selective inhibitors. icr.ac.uk Another study identified a pyrazole derivative with potent inhibitory activity against Aurora-A, showing an IC₅₀ value of 0.18 µM. tandfonline.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a structure closely related to this compound, is present in the known Aurora kinase inhibitor tozasertib, further validating the importance of this pharmacophore in kinase inhibition. nih.gov

| Compound/Scaffold | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-benzyl-5-methyl-1H-pyrazol-3-amine | Aurora-A, Aurora-B | Inhibits kinase activity | |

| Thiazolidine-4-one and pyrazole derivative (3a) | Aurora-A | 0.18 µM | tandfonline.com |

| Imidazo[4,5-b]pyridine with 1-benzyl-1H-pyrazol-4-yl moiety | Aurora-A | Inhibits a range of kinases | icr.ac.uk |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | Aurora Kinases | Core of inhibitor tozasertib | nih.gov |

Anticholinesterase Activity

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for managing the symptoms of Alzheimer's disease. Research has shown that compounds derived from the 1-benzyl-1H-pyrazole scaffold can act as effective cholinesterase inhibitors. researchgate.netnih.gov

As part of a multifunctional approach to Alzheimer's treatment, pyrazole derivatives have been identified that effectively inhibit BuChE. researchgate.net In a separate study, ligands based on a 1-benzylpyrrolidine-3-amine structure were synthesized and found to be potent BuChE inhibitors, with the most active compounds exhibiting IC₅₀ values as low as 1.94 μM. nih.gov Other research on more complex pyrazolo-fused phenanthrolines also demonstrated moderate inhibitory activity against both AChE and BuChE. rsc.org These results suggest that the benzyl-pyrazole motif can be a valuable component in the design of new anticholinesterase agents. smolecule.com

Interaction with Biological Systems and Receptor Modulation

The biological effects of this compound and its analogs stem from their ability to interact with various biological systems and modulate the function of specific receptors and enzymes. The pyrazole ring itself is capable of forming hydrogen bonds, which enhances binding affinity and specificity towards biological targets. The benzyl group can participate in π-π stacking interactions, further stabilizing the ligand-receptor complex. vulcanchem.com

Studies suggest these compounds can modulate signal transduction pathways and may interact with neurotransmitter receptors. For example, pyrazole derivatives have been investigated for their ability to act as allosteric modulators of G protein-coupled receptors, such as adenosine (B11128) receptors. universiteitleiden.nl Allosteric modulation involves binding to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor's conformation and activity. universiteitleiden.nl This mode of action can offer greater specificity and a more nuanced control of receptor function compared to traditional agonists or antagonists. The versatility of the benzyl-pyrazole scaffold allows for its incorporation into a wide range of molecular structures, enabling interaction with a diverse set of biological targets. smolecule.com

Adenosine Receptor Affinity and Selectivity (A1, A2A, A2B, A3)

Derivatives of 1-benzyl-1H-pyrazole have been investigated for their affinity and selectivity towards the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). plos.orgresearchgate.net These receptors are G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. researchgate.net

Research has shown that the 1-benzyl-1H-pyrazole moiety can be a crucial element for high affinity at adenosine receptors. plos.org For instance, a series of pyrazolo[4,3-e] nih.govtriazolo[1,5-c]pyrimidine derivatives bearing a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group were synthesized and evaluated. While this particular substituent was expected to confer high affinity for the A2B adenosine receptor, the compounds surprisingly showed potent and selective antagonist activity at the A3 subtype. plos.org The most potent compound in this series exhibited a Kᵢ value of 11 nM for the human A3 adenosine receptor, with over 9000-fold selectivity against A1 and A2A receptors and over 900-fold selectivity against the A2B receptor. plos.org

In another study focusing on 8-(pyrazol-4-yl)xanthines, the introduction of a benzyl group at the N-1 position of the pyrazole ring influenced selectivity. acs.org Specifically, the presence of an electron-withdrawing group, such as a trifluoromethyl group at the meta-position of the benzyl ring, increased selectivity for the A2B receptor while maintaining high affinity. acs.org Further optimization by altering the substituents on the xanthine (B1682287) core led to the discovery of highly selective A2B antagonists. acs.orgd-nb.info For example, smaller alkyl groups (methyl, ethyl) at the 1,3-positions of the xanthine core enhanced A2B selectivity compared to larger groups (propyl, butyl). acs.org

Molecular docking studies have suggested that the 1-benzyl-1H-pyrazole group plays a significant role in enhancing binding affinity across all adenosine receptor subtypes through interactions with the orthosteric binding pocket. plos.org The nature of the substitution on the core scaffold, however, appears to dictate the selectivity profile. plos.org

| Compound Series | Target Receptor | Key Findings |

| Pyrazolo[4,3-e] nih.govtriazolo[1,5-c]pyrimidines | A3 Adenosine Receptor | The 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety led to potent and selective A3 antagonism. plos.org |

| 8-(Pyrazol-4-yl)xanthines | A2B Adenosine Receptor | An m-trifluoromethylbenzyl substituent on the pyrazole increased A2B selectivity. acs.org |

| 8-(Pyrazol-4-yl)xanthines | A2B Adenosine Receptor | Smaller 1,3-dialkyl groups on the xanthine core improved A2B selectivity. acs.org |

Modulatory Activity toward Glutamate (B1630785) Receptors

Analogues of this compound have been explored for their ability to modulate glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. researchgate.netacs.org Specifically, research has focused on their potential as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs). nih.govacs.org

One study investigated a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which are structurally related to the this compound scaffold. nih.govacs.org The compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) was identified as a potent and selective positive allosteric modulator of the mGluR5 subtype. acs.orgnih.gov In cultured rat astrocytes, CDPPB potentiated glutamate-induced calcium release with an EC₅₀ value of 77 nM. nih.govacs.org Structure-activity relationship studies revealed that electronegative substituents on the benzamide (B126) portion and a halogen atom on the 1-phenyl ring enhanced the modulatory activity. nih.govacs.org

Another line of research proposed that 1,1-dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas, which contain structural elements of known glutamate receptor modulators, could possess a dual biological action, including influencing the glutamatergic signaling system. researchgate.net Certain dichlorobenzyl derivatives in this series showed a moderate ability to protect neuroblastoma cells from hydrogen peroxide-induced toxicity, suggesting they are interesting candidates for further investigation of their modulatory activity toward glutamate receptors. researchgate.net

These findings highlight the potential of the 1-benzyl-1H-pyrazole scaffold as a template for designing novel modulators of glutamate receptors, which could have therapeutic applications in neurological and psychiatric disorders.

Receptor Interacting Protein 1 (RIP1) Kinase Inhibition

Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase is a critical regulator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases. nih.gov

Through compound library screening, a 1-benzyl-1H-pyrazole derivative was identified as a hit for RIPK1 kinase inhibition. nih.gov Structural optimization of this lead compound led to the discovery of more potent inhibitors. For example, a derivative with a 2,4-dichloro substitution on the benzyl ring demonstrated an EC₅₀ of 0.160 µM in a necroptosis inhibition assay and a Kd value of 0.078 µM for RIPK1 kinase. nih.gov This suggests its potential for treating inflammatory conditions.

The benzyl group in these compounds appears to play a role in binding to an allosteric lipophilic pocket at the back of the ATP binding site of the kinase. acs.org Structure-activity relationship studies have shown that electron-withdrawing groups on the benzyl ring can enhance the binding to RIP1.

| Compound | Benzyl Substitution | EC₅₀ (µM) | Kd (µM) |

| Optimized Derivative | 2,4-Dichloro | 0.160 nih.gov | 0.078 nih.gov |

The inhibition of RIP1 kinase by these pyrazole derivatives presents a promising avenue for the development of new treatments for diseases driven by necroptosis and inflammation.

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase)

The 1-benzyl-1H-pyrazole scaffold has been incorporated into molecules exhibiting significant antiviral activity, particularly as inhibitors of HIV-1 reverse transcriptase (RT). nih.govmdpi.com HIV-1 RT is a key enzyme in the viral replication cycle, making it a prime target for antiretroviral drugs.

One study identified a potent HIV-1 inhibitor, N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (BPPT), through the screening of a chemical library. nih.gov BPPT demonstrated a half-maximal effective concentration (EC₅₀) of 60 nM against HIV-1 infectivity without significant cytotoxicity. nih.gov Further investigation into its mechanism of action revealed that BPPT is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov

Other research has also highlighted the potential of benzylpyrazole derivatives as NNRTIs, with some showing broad-spectrum activity against drug-resistant RT variants. nih.gov The development of dual inhibitors that target both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) activities of RT is an ongoing area of research. In this context, pyrazole-containing compounds have been synthesized and evaluated for their ability to inhibit both functions. nih.gov

The findings suggest that the 1-benzyl-1H-pyrazole core can serve as a valuable building block for the design of new and effective antiviral agents against HIV-1.

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of this compound and its analogs. These studies have revealed that modifications to the benzyl group and the pyrazole core significantly impact their pharmacological properties.

In the context of adenosine receptor antagonists, substitutions on the benzyl ring have been shown to modulate affinity and selectivity. acs.org For example, introducing an electron-withdrawing group like a trifluoromethyl (CF₃) group at the meta-position of the benzyl ring enhances selectivity for the A2B adenosine receptor. acs.orgsmolecule.com The trifluoromethyl group is thought to enhance binding through hydrophobic and electronic effects.

Regarding RIP1 kinase inhibition, electron-withdrawing groups, such as chlorine atoms, on the benzyl ring have been found to improve binding affinity. This was demonstrated by a derivative with a 2,4-dichlorobenzyl group, which showed potent inhibition of RIP1 kinase. nih.gov

For modulators of metabotropic glutamate receptors, SAR studies on related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides indicated that electronegative substituents in the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring increase potency. nih.govacs.org

Correlation of Molecular Descriptors with Biological Profile

The biological profile of this compound analogs is influenced by various molecular descriptors, such as lipophilicity, electronic properties, and steric factors.

In the case of HIV-1 reverse transcriptase inhibitors, the addition of an aromatic ring to a related scaffold was shown to improve cell permeability, leading to enhanced antiviral activity. oup.com This suggests that increasing the lipophilicity of the molecule can be a key factor in improving its biological profile.

For adenosine receptor antagonists, molecular docking studies have provided insights into the binding interactions. The benzyl group of 1-benzyl-1H-pyrazole derivatives has been observed to interact with hydrophobic residues within the receptor's binding pocket, such as Met272 in the A2B receptor. The electronic properties of substituents on the benzyl ring, as discussed previously, also play a critical role in determining affinity and selectivity.

The steric bulk of substituents is another important factor. For instance, in the 8-(pyrazol-4-yl)xanthine series of A2B adenosine receptor antagonists, smaller alkyl groups at the N-1 and N-3 positions of the xanthine core were found to increase selectivity, while larger groups led to a decrease in both affinity and selectivity. acs.org This indicates that the size and shape of the molecule are crucial for optimal interaction with the target receptor.

These correlations between molecular descriptors and biological activity are essential for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Computational and Theoretical Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for 1-benzyl-1H-pyrazol-3-amine are not extensively detailed in the available literature, analysis of closely related analogues provides a strong predictive model for its binding behavior.

Studies on pyrazole (B372694) derivatives containing the 1-benzyl-1H-pyrazole moiety have been conducted to understand their interaction with biological targets such as adenosine (B11128) receptors (ARs). plos.org For instance, molecular docking of pyrazolo[4,3-e] researchgate.netibm.comeurjchem.comtriazolo[1,5-c]pyrimidine derivatives, which include a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group, into the human A₃ adenosine receptor (hA₃ AR) binding site has offered valuable insights. plos.org These studies suggest that the 1-benzyl-pyrazole portion of the molecule plays a critical role in establishing receptor complementarity. plos.org

In one plausible binding mode, the 1-benzyl-1H-pyrazole moiety orients itself within a pocket defined by specific amino acid residues. plos.org The interactions observed for these derivatives provide a hypothetical binding model for this compound, where the benzyl (B1604629) group engages in hydrophobic interactions and the pyrazole nitrogen atoms participate in hydrogen bonding.

| Interacting Residue | Receptor Location | Potential Interaction Type |

|---|---|---|

| Gln167 | Extracellular Loop 2 (EL2) | Hydrogen Bonding / Polar |

| Leu264 | Transmembrane Helix 7 (7.35) | Hydrophobic |

| Tyr265 | Transmembrane Helix 7 (7.36) | π-π Stacking / Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These methods provide a quantitative description of molecular orbitals, charge distribution, and reactivity. dergipark.org.tr For pyrazole derivatives, these calculations are essential for understanding tautomeric stability, reaction mechanisms, and spectroscopic properties. mdpi.comencyclopedia.pub

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For N-benzylazoles, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized geometries and rotational energy barriers. researchgate.netresearchgate.net Such calculations have confirmed that for many pyrazole systems, the major negative charge is concentrated on the pyrrole-like nitrogen atom. encyclopedia.pub DFT methods are also standard for analyzing the vibrational spectra and molecular electrostatic potential of pyrazole derivatives, showing good correlation with experimental data. derpharmachemica.comtandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. derpharmachemica.com

In pyrazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is spread over the electron-accepting regions. This distribution governs the charge transfer characteristics within the molecule. bibliotekanauki.pl For this compound, the amino group (-NH₂) acts as a strong electron-donating group, which would significantly influence the energy and localization of the HOMO.

While specific values for the parent compound are not available, studies on analogous pyrazoles provide representative data. For example, a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole was found to have a HOMO-LUMO gap of 4.614 eV, indicating low polarizability and high stability. bibliotekanauki.pl

| Parameter | Definition | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.428 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.326 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.102 |

| Ionization Potential (I) | -EHOMO | 5.428 |

| Electron Affinity (A) | -ELUMO | 1.326 |

| Chemical Hardness (η) | (I - A) / 2 | 2.051 |

| Electronegativity (χ) | (I + A) / 2 | 3.877 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.667 |

Nonlinear Optical (NLO) properties are of interest in materials science. Pyrazole derivatives featuring electron-donating groups (like -NH₂) and electron-accepting groups or extensive π-systems can exhibit significant NLO responses. nih.govrsc.org The structure of this compound, with its amino donor group and benzyl-pyrazole π-system, suggests it could be a candidate for NLO applications. ibm.com Studies on other donor-acceptor pyrazoles have shown that the first hyperpolarizability (β₀), a measure of the NLO response, can be significant, making them promising for development as NLO materials. eurjchem.comresearchgate.net

HOMO-LUMO Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map is expected to show the most negative potential localized around the pyridine-like nitrogen atom of the pyrazole ring and the nitrogen of the amino group, due to their lone pairs of electrons. tandfonline.com These areas represent the primary sites for hydrogen bonding and protonation. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. rsc.org

Conformational Analysis and Interconversion

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around the single bond connecting the benzyl group's methylene (B1212753) carbon to the pyrazole ring's N1 nitrogen. Theoretical studies on N-benzylazoles have investigated these conformational preferences and the energy barriers associated with their interconversion. researchgate.netdntb.gov.ua

The rotation of the benzyl substituent relative to the pyrazole ring leads to multiple possible conformers. nih.gov The energy difference between these conformers is generally small, allowing for facile interconversion at room temperature. iucr.org Studies on the related 4-benzyl-1H-pyrazole show that interconversion between different atropenantiomers and conformers can occur through rotation of the benzyl group. nih.goviucr.org Even with a significant rotational barrier, interconversion can be facilitated by the molecule's annular tautomerism. nih.gov The potential energy surface for this rotation is typically flat, indicating a high degree of conformational flexibility. researchgate.net

Crystallographic Insights and Crystal Structure Analysis

The solid-state architecture of pyrazole derivatives is a subject of considerable scientific interest, as the arrangement of molecules in the crystal lattice dictates many of the material's bulk properties. The study of this compound's crystal structure, while not extensively documented in dedicated publications, can be understood through the analysis of closely related compounds and general crystallographic principles governing substituted pyrazoles.

Chiral vs. Achiral Crystal Structures

The question of whether a molecule crystallizes in a chiral or achiral space group is fundamental to its solid-state characterization. While this compound itself is an achiral molecule, it has the potential to crystallize in a non-centrosymmetric space group, which would result in a chiral crystal structure. This phenomenon is observed in the closely related compound, 4-benzyl-1H-pyrazole. Despite the free rotation of the benzyl group in solution, which makes the molecule conformationally flexible, it crystallizes in the non-centrosymmetric space group P2₁. iucr.orgiucr.org This adoption of a chiral crystal structure by an achiral molecule is often driven by more efficient crystal packing in a non-centrosymmetric arrangement compared to a centrosymmetric one. iucr.org

In contrast, the introduction of amino groups at the 3 and 5 positions, as seen in 3,5-diamino-4-benzyl-1H-pyrazole, leads to crystallization in the centrosymmetric space group P2₁/c. This suggests that the strong hydrogen-bonding capabilities of the amino groups can favor a more symmetrical and achiral packing arrangement. Given that this compound has a single amino group, its crystallization behavior would likely be influenced by a balance between the packing preferences of the benzyl group and the hydrogen-bonding potential of the 3-amino group.

Table 1: Crystallographic Space Groups of Related Benzyl-Pyrazole Derivatives

| Compound | Molecular Formula | Space Group | Crystal System | Chirality of Crystal Structure |

| 4-benzyl-1H-pyrazole | C₁₀H₁₀N₂ | P2₁ | Monoclinic | Chiral |

| 3,5-diamino-4-benzyl-1H-pyrazole | C₁₀H₁₂N₄ | P2₁/c | Monoclinic | Achiral |

| 3,5-dimethyl-4-benzyl-1H-pyrazole | C₁₂H₁₄N₂ | P2₁ | Monoclinic | Chiral |

| 3,5-diphenyl-4-benzyl-1H-pyrazole | C₂₂H₁₈N₂ | P2₁/c | Monoclinic | Achiral |

This table is generated based on data from structurally similar compounds to provide a comparative context.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a dominant intermolecular force that directs the self-assembly of pyrazole derivatives in the solid state. The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), allowing for the formation of various supramolecular motifs such as dimers, trimers, and catemers (chains). mdpi.comencyclopedia.pub

In the case of this compound, the presence of the amino group at the C3 position introduces additional hydrogen bond donors. The 3-aminopyrazole (B16455) moiety is known to readily form a hydrogen bond donor-acceptor-donor system, which can lead to the formation of a "zipper" like structure, enhancing the binding affinity between molecules. researchgate.net The pyrrole-like N-H group and the amine substituents are key players in establishing extensive intra- and intermolecular hydrogen-bonding networks. researchgate.net

In related structures, N-H···N hydrogen bonds between pyrazole rings are a common feature, often leading to the formation of one-dimensional chains. The amino groups can also participate in N-H···N hydrogen bonds with the pyrazole ring of adjacent molecules. iucr.org It is therefore highly probable that the crystal structure of this compound is stabilized by a network of hydrogen bonds involving both the pyrazole N-H and the amino group protons as donors, and the pyrazole and amino nitrogen atoms as acceptors.

Crystal Packing and Intermolecular Interactions

For N-benzyl-substituted pyrazolo[3,4-b]pyridines, C-H···π interactions have been observed to link molecules into centrosymmetric dimers. nih.gov The presence of bulky substituents can influence the dihedral angle between the pyrazole and benzyl rings, which in turn affects the nature and extent of intermolecular interactions. Given these observations from related structures, the crystal packing of this compound likely involves a combination of hydrogen-bonded networks dominated by the aminopyrazole core, and π-π stacking and C-H···π interactions involving the benzyl and pyrazole rings.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Scaffold for Pharmaceutical Design

The 1-benzyl-1H-pyrazol-3-amine core structure serves as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov This is attributed to the pyrazole (B372694) ring's ability to act as a versatile building block, allowing for the synthesis of more complex heterocyclic compounds. The pyrazole moiety can engage in crucial interactions for receptor binding, such as hydrogen bonding and π-π interactions. The N-benzyl group provides a site for further modification, influencing the compound's steric and electronic properties, which can be tailored to enhance binding affinity and selectivity for specific biological targets. acs.org

Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including the development of agents for neurological disorders, anti-inflammatory drugs, and antimicrobials. The structural similarity of some pyrazole-based compounds to FDA-approved drugs further underscores their potential in pharmaceutical design. vulcanchem.com For instance, the pyrazolo[3,4-d]pyrimidine core, a related structure, is well-known for its utility in developing kinase inhibitors.

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the development of novel therapeutic agents targeting a variety of diseases. Researchers have synthesized and evaluated numerous derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

In the realm of oncology, derivatives have shown cytotoxic effects against various cancer cell lines. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells. nih.gov These compounds have been shown to modulate critical cellular pathways, such as mTORC1 activity and autophagy, which are vital for cancer cell survival. nih.gov

Furthermore, the pyrazole nucleus is a key component in the design of kinase inhibitors, a major class of targeted cancer therapies. nih.gov By modifying the substituents on the pyrazole and benzyl (B1604629) rings, researchers can develop potent and selective inhibitors for specific kinases implicated in cancer progression. nih.gov

Potential as Leads for New Treatments

The inherent biological activities of this compound and its analogues position them as promising lead compounds for the discovery of new treatments. A lead compound is a chemical starting point for the development of a new drug. The diverse pharmacological properties of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, make them attractive candidates for further optimization. nih.gov

For instance, certain derivatives have exhibited significant antibacterial and antifungal activities, in some cases outperforming existing antibiotics. The ability to synthesize a wide array of derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for identifying compounds with enhanced potency and selectivity. nih.gov The development of novel 5-amino pyrazole derivatives has shown promise in inhibiting the proliferation of breast cancer cells, highlighting their potential as chemotherapeutic agents. nih.gov

Optimization of Pharmacological Profiles

A key aspect of drug development is the optimization of the pharmacological profile of a lead compound. This involves modifying the chemical structure to improve properties such as potency, selectivity, metabolic stability, and bioavailability. a2bchem.comresearchgate.net For this compound derivatives, this is often achieved through systematic structural modifications.

Structure-activity relationship (SAR) studies are instrumental in this process. For example, research has shown that substitutions at the N-1 position of the pyrazole ring can significantly enhance biological activity compared to substitutions at other positions. In the context of developing A2B adenosine (B11128) receptor antagonists for conditions like asthma, introducing electron-withdrawing groups, such as fluorine or trifluoromethyl, on the benzyl ring was found to increase selectivity while maintaining high affinity. acs.org Further optimization by altering the alkyl groups on the xanthine (B1682287) core led to the discovery of a highly potent and selective antagonist. acs.org

The amine group in the pyrazole ring also offers a handle for creating prodrugs, which can be designed to improve pharmacokinetic properties. vulcanchem.com

Drug Design and Development Strategies